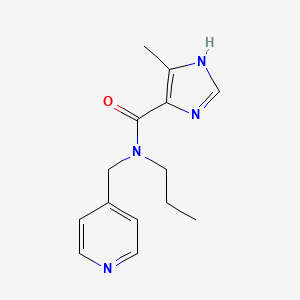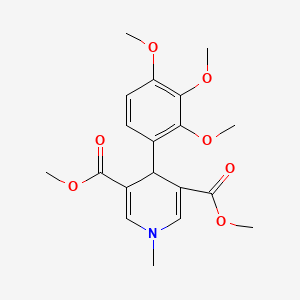
4-methyl-N-propyl-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-propyl-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide, also known as MRS1477, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of imidazole carboxamide derivatives and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
4-methyl-N-propyl-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide acts as a selective antagonist of the P2Y14 receptor, inhibiting its activation and downstream signaling pathways. This leads to a reduction in inflammation and immune response, as well as a decrease in pain perception. Additionally, this compound has been shown to have a vasodilatory effect, which may be beneficial in the treatment of cardiovascular disease.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and immune response in various animal models, including those of arthritis and sepsis. It has also been shown to have analgesic effects, reducing pain perception in animal models of neuropathic pain. Additionally, this compound has been shown to improve endothelial function and reduce blood pressure in animal models of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-N-propyl-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide in lab experiments is its high selectivity for the P2Y14 receptor, which allows for specific targeting of this pathway. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of using this compound is its limited solubility, which may affect its bioavailability in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-methyl-N-propyl-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide. One area of interest is its potential therapeutic applications in cancer, as the P2Y14 receptor has been shown to play a role in tumor growth and metastasis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, the development of more soluble analogs of this compound may improve its bioavailability and expand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-methyl-N-propyl-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide involves the condensation of 4-methylimidazole-5-carboxylic acid with 4-(chloromethyl)pyridine, followed by the addition of N-propylamine. The resulting product is then purified through crystallization and recrystallization techniques.
Aplicaciones Científicas De Investigación
4-methyl-N-propyl-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide has been researched for its potential therapeutic applications in various fields, including neuroscience, cardiovascular disease, and cancer. It has been shown to have a high affinity for the P2Y14 receptor, which is involved in various physiological processes such as inflammation, immune response, and pain perception.
Propiedades
IUPAC Name |
5-methyl-N-propyl-N-(pyridin-4-ylmethyl)-1H-imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-8-18(9-12-4-6-15-7-5-12)14(19)13-11(2)16-10-17-13/h4-7,10H,3,8-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYJNKKPGFORGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=NC=C1)C(=O)C2=C(NC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{1-[1-(3-fluoropropyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5363250.png)
![3-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]carbonyl}-6-isopropyl-2(1H)-pyridinone](/img/structure/B5363257.png)
![8-(4-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5363263.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5363271.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363275.png)
![N-(3-fluoro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5363282.png)
![(3R*,3aR*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5363285.png)
![3-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5363286.png)
![{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-2-oxoethyl}methylamine dihydrochloride](/img/structure/B5363292.png)

![(2R*,3S*,6R*)-3-phenyl-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5363303.png)
![1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5363306.png)
![N-(2,3-dihydroxypropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5363321.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(5-methylpyridin-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5363339.png)